![molecular formula C8H12ClNO B2963221 2-methoxy-N-methylaniline hydrochloride CAS No. 10541-34-1](/img/structure/B2963221.png)
2-methoxy-N-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-methylaniline hydrochloride is an aromatic amine . It is used in various applications, including as a contaminant in commercial hair dye samples .
Synthesis Analysis
The synthesis of anilines, such as 2-methoxy-N-methylaniline hydrochloride, involves several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis
The molecular formula of 2-methoxy-N-methylaniline hydrochloride is C8H11NO . It has a molecular weight of 137.18 .Physical And Chemical Properties Analysis
2-Methoxy-N-methylaniline hydrochloride has a melting point of 30-34 °C . Its density is predicted to be 1.032±0.06 g/cm3 .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) explores the metabolism of chloroacetamide herbicides, revealing the complex metabolic pathways that involve compounds structurally related to 2-methoxy-N-methylaniline hydrochloride. This research highlights the carcinogenic potential of certain herbicides and their metabolic activation, which is critical for understanding their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
Electropolymerization of 2-Methoxyaniline
Viva et al. (2002) investigate the electropolymerization of 2-methoxyaniline, which provides insights into the creation of redox-type polymers at low monomer concentrations. This study offers valuable information on polymerization kinetics and the effect of phenazine insertion, which is relevant to the development of conductive polymers and materials science (Viva, Andrade, Florit, & Molina, 2002).
Polymerization at the Gas/Solution Interface
Mazur and Frydrychewicz (2007) report on the chemical polymerization of 2-methoxyaniline at the air/aqueous solution interface. This research emphasizes the unique polymerization behavior and the formation of hemispherical polymeric microstructures, which are of interest in the fabrication of advanced materials and coatings (Mazur & Frydrychewicz, 2007).
Polyaniline Doped by Benzoic Acid and Substituted Benzoic Acid
Amarnath and Palaniappan (2005) explore the doping of polyaniline with benzoic acid and its derivatives, including 2-methoxybenzoic acid. This study contributes to the understanding of how different dopants affect the conductivity and properties of polyaniline, which is crucial for its applications in electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).
Interaction of Methoxychlor and Related Compounds with Estrogen and Androgen Receptors
Gaido et al. (2000) examine the interactions between methoxychlor metabolites and hormone receptors, which shed light on the endocrine-disrupting potential of environmental pollutants. This study provides a foundation for assessing the health risks associated with exposure to such compounds (Gaido, Maness, McDonnell, Dehal, Kupfer, & Safe, 2000).
Safety and Hazards
properties
IUPAC Name |
2-methoxy-N-methylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h3-6,9H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZPLIHCUGANIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-methylaniline hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.